molecular formula C16H14N4O2 B11792903 4-Methyl-1-(4-nitrophenyl)-5-(p-tolyl)-1H-1,2,3-triazole

4-Methyl-1-(4-nitrophenyl)-5-(p-tolyl)-1H-1,2,3-triazole

Cat. No.: B11792903
M. Wt: 294.31 g/mol
InChI Key: HZMWHUDBAKXKLY-UHFFFAOYSA-N
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Description

4-Methyl-1-(4-nitrophenyl)-5-(p-tolyl)-1H-1,2,3-triazole is a triazole derivative known for its unique structural properties and potential applications in various fields of science and industry. This compound features a triazole ring substituted with a methyl group, a nitrophenyl group, and a p-tolyl group, making it a subject of interest for researchers exploring its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(4-nitrophenyl)-5-(p-tolyl)-1H-1,2,3-triazole typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an azide and an alkyne react to form the triazole ring. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(4-nitrophenyl)-5-(p-tolyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The triazole ring can participate in substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the triazole ring.

Scientific Research Applications

4-Methyl-1-(4-nitrophenyl)-5-(p-tolyl)-1H-1,2,3-triazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: Researchers explore its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: It may serve as a lead compound in drug discovery and development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-Methyl-1-(4-nitrophenyl)-5-(p-tolyl)-1H-1,2,3-triazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a desired therapeutic effect. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-5-(p-tolyl)-1H-1,2,3-triazole: Lacks the nitro group, which may affect its reactivity and applications.

    4-Methyl-1-phenyl-5-(p-tolyl)-1H-1,2,3-triazole: Similar structure but without the nitrophenyl group, leading to different chemical properties.

Uniqueness

4-Methyl-1-(4-nitrophenyl)-5-(p-tolyl)-1H-1,2,3-triazole is unique due to the presence of both the nitrophenyl and p-tolyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

4-methyl-5-(4-methylphenyl)-1-(4-nitrophenyl)triazole

InChI

InChI=1S/C16H14N4O2/c1-11-3-5-13(6-4-11)16-12(2)17-18-19(16)14-7-9-15(10-8-14)20(21)22/h3-10H,1-2H3

InChI Key

HZMWHUDBAKXKLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=NN2C3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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